8-Fluoro-3-methylisoquinolin-5-amine
Description
Significance of the Isoquinoline (B145761) Heterocyclic Core in Chemical Science
The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and natural product science. nih.gov Its rigid structure and ability to form diverse interactions make it a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Isoquinoline frameworks are integral to a vast array of naturally occurring alkaloids, many of which possess significant physiological effects. amerigoscientific.com This structural motif is found in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. nih.govamerigoscientific.com The therapeutic importance of this core has cemented its role as a critical template for drug discovery and development. nih.gov
Historical Trajectories in Isoquinoline Synthesis and Functionalization
The journey of isoquinoline chemistry began with its first isolation from coal tar in the late 19th century. Early synthetic efforts led to the development of several named reactions that have become classical methods for constructing the isoquinoline core. These foundational syntheses include:
The Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamides using a dehydrating agent to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline.
The Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.
The Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to construct the isoquinoline ring system under acidic conditions.
These methods, while historically significant, often required harsh conditions and offered limited control over substitution patterns.
Contemporary Academic Relevance of Substituted Isoquinolines
Modern organic synthesis has ushered in a new era of isoquinoline functionalization, driven by the need for more efficient, selective, and environmentally benign methodologies. nih.gov Contemporary research focuses heavily on transition-metal-catalyzed reactions, which allow for the precise installation of various functional groups onto the isoquinoline core. researchgate.net Techniques such as C-H bond activation and cross-coupling reactions have revolutionized the ability to create complex and diversely substituted isoquinolines that were previously inaccessible. nih.gov The development of microwave-assisted organic synthesis has also provided rapid and high-yielding routes to these valuable compounds. researchgate.net These advanced methods are crucial for generating libraries of novel isoquinoline derivatives for high-throughput screening in drug discovery programs. researchgate.net
Contextualizing 8-Fluoro-3-methylisoquinolin-5-amine within Advanced Isoquinoline Research
This compound emerges from this rich context of synthetic innovation and medicinal chemistry relevance. While detailed research on this exact molecule is specialized, its structure is emblematic of modern trends in the design of bioactive compounds. Each substituent—the fluorine atom, the methyl group, and the amine group—is strategically placed to modulate the molecule's properties.
The incorporation of a fluorine atom is a widely used strategy in medicinal chemistry. researchgate.net Due to its high electronegativity and small size, fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.comresearchgate.net The methyl group can influence the molecule's conformation and provide a lipophilic interaction point within a protein's binding pocket. The amine group is a key functional handle; it can act as a hydrogen bond donor or acceptor and serves as a crucial point for further chemical modification or for forming salt derivatives to improve solubility.
Compounds like this compound are often synthesized as key intermediates or building blocks for constructing more complex, biologically active molecules. nih.govresearchgate.net For instance, research on the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) highlights its utility as a precursor for 1,8-disubstituted tetrahydroisoquinolines, a class of compounds investigated as potential central nervous system drug candidates. nih.govresearchgate.net The specific arrangement of substituents in this compound makes it a valuable scaffold for exploring new chemical space in the ongoing quest for novel therapeutics.
Chemical Data Table
The following table summarizes key computed chemical properties for a closely related compound, 8-Fluoroisoquinolin-3-amine, which serves as a reference for understanding the physicochemical profile of the title compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇FN₂ | chemscene.com |
| Molecular Weight | 162.16 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | chemscene.com |
| logP (octanol-water partition coefficient) | 1.9561 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-3-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3 |
InChI Key |
ZAKJONAXOCYJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)F)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 8 Fluoro 3 Methylisoquinolin 5 Amine
Conformational and Electronic Influences of Fluoro Substitution on Bioactivity
The introduction of a fluorine atom at the C-8 position of the isoquinoline (B145761) ring significantly impacts the molecule's conformational and electronic properties, which in turn can profoundly affect its biological activity. nih.govresearchgate.net Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the electron distribution within the isoquinoline ring system. tandfonline.com This inductive effect can modulate the pKa of the nearby amino group, influencing its ionization state at physiological pH and thereby affecting its ability to form ionic bonds or hydrogen bonds with a biological target. nih.govresearchgate.net
Fluorine substitution can also introduce favorable intermolecular interactions, such as hydrogen bonds and electrostatic interactions, with target receptors or enzymes. benthamscience.com The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its introduction often causes minimal steric hindrance, allowing it to be well-tolerated within a binding pocket. tandfonline.com Furthermore, the C-F bond is highly stable and can block metabolic pathways, particularly oxidative metabolism, at the site of substitution, which can lead to improved metabolic stability and bioavailability of the compound. tandfonline.comacs.org
Table 1: Impact of Fluoro Substitution on Physicochemical Properties and Bioactivity of Aromatic Compounds
| Feature | Influence of Fluoro Substitution | Potential Impact on Bioactivity |
| Electronic Properties | Strong electron-withdrawing effect | Modulates pKa of nearby functional groups, alters charge distribution |
| Binding Interactions | Can participate in hydrogen bonding and electrostatic interactions | Enhances binding affinity to target proteins |
| Metabolic Stability | Blocks sites of oxidative metabolism | Increases in vivo half-life and bioavailability |
| Conformation | Can induce favorable molecular conformations | Optimizes ligand orientation in the binding pocket |
Stereoelectronic Effects of Methyl Substitution on Biological Recognition
The methyl group at the C-3 position of the isoquinoline ring also plays a crucial role in the biological recognition of 8-fluoro-3-methylisoquinolin-5-amine. The so-called "magic methyl" effect describes the often-dramatic increase in potency observed upon the introduction of a methyl group. nih.govjuniperpublishers.com This enhancement can be attributed to several factors.
Furthermore, the methyl group can act as a metabolic "soft spot" or, conversely, shield adjacent parts of the molecule from metabolic attack through steric hindrance. nih.gov Its presence can direct metabolism to other parts of the molecule or prevent metabolism altogether, thereby modulating the pharmacokinetic profile. juniperpublishers.com
Table 2: Influence of Methyl Substitution on Biological Activity
| Effect | Description | Consequence for Bioactivity |
| Hydrophobic Interactions | Fills hydrophobic pockets in the binding site | Increased binding affinity and potency |
| Conformational Restriction | Reduces the number of accessible conformations | Favors the bioactive conformation, reducing entropic penalty |
| Metabolic Modulation | Can block or introduce a site for metabolism | Alters pharmacokinetic properties like half-life |
| Steric Effects | Can orient the molecule within the binding site | Optimizes interactions with key residues |
Modulatory Impact of Amino Group Position and Derivatization on Target Engagement
The position and nature of the amino group are critical for the biological activity of isoquinoline derivatives. In this compound, the amino group at the C-5 position is a key pharmacophoric feature. Its basicity, governed by the electronic effects of the isoquinoline ring and the fluoro substituent, determines its protonation state. researchgate.net A protonated amino group can form strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. unina.it
The amino group is also a potent hydrogen bond donor and can participate in a network of hydrogen bonds with the target, contributing to binding affinity and specificity. unina.it The precise positioning of this group is often crucial; shifting the amino group to a different position on the isoquinoline ring can lead to a significant loss of activity if the new position is not optimal for interaction with the target. who.int
Derivatization of the amino group, for instance, through acylation or alkylation, can be used to probe the steric and electronic requirements of the binding pocket. kcl.ac.uk Such modifications can alter the hydrogen bonding capacity, introduce new steric bulk, or change the lipophilicity of the molecule, all of which can have a profound impact on its biological activity. researchgate.net
Comparative SAR Studies with Variously Substituted Isoquinoline Analogs
To understand the specific contributions of the fluoro, methyl, and amino groups in this compound, it is informative to compare its activity with that of other substituted isoquinoline analogs. For instance, comparing its activity to the non-fluorinated analog, 3-methylisoquinolin-5-amine, would highlight the role of the fluorine atom in modulating bioactivity. Similarly, comparison with 8-fluoroisoquinolin-5-amine (B1439149) would elucidate the contribution of the C-3 methyl group.
Studies on related isoquinoline series have shown that the nature and position of substituents dramatically influence activity. For example, in a series of 3-arylisoquinolinones, meta-substitution on the aryl ring was found to be crucial for antiproliferative activity, being up to 700-fold more active than the para-substituted analogs. nih.gov This highlights the sensitivity of the biological target to the precise spatial arrangement of substituents.
In another study on 8-hydroxyquinoline (B1678124) derivatives, the position of a Mannich base substituent (at R5 vs. R7) significantly impacted the anticancer activity, demonstrating the importance of substituent location. nih.govnih.gov These examples from related isoquinoline systems underscore the principle that even small structural modifications can lead to large changes in biological effect.
Table 3: Hypothetical Comparative Activity of Isoquinoline Analogs
| Compound | R3 | R5 | R8 | Postulated Relative Activity | Rationale |
| This compound | -CH3 | -NH2 | -F | High | Optimal combination of hydrophobic, H-bonding, and electronic features |
| 3-Methylisoquinolin-5-amine | -CH3 | -NH2 | -H | Moderate | Lacks the electronic and metabolic benefits of the fluoro group |
| 8-Fluoroisoquinolin-5-amine | -H | -NH2 | -F | Moderate to Low | Lacks the hydrophobic and conformational benefits of the methyl group |
| 8-Fluoro-3-methylisoquinoline | -CH3 | -H | -F | Low | Lacks the key amino group for target engagement |
Elucidation of Key Pharmacophoric Elements for Specific Biological Functions
Based on the analysis of its structural components, a pharmacophore model for this compound can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. documentsdelivered.comnih.gov
For this compound, the key pharmacophoric elements likely include:
A hydrogen bond donor: The amino group at the C-5 position.
A hydrophobic feature: The methyl group at the C-3 position.
An aromatic ring system: The isoquinoline core, which can engage in π-π stacking or hydrophobic interactions.
An electron-withdrawing feature/hydrogen bond acceptor: The fluorine atom at the C-8 position.
The spatial relationship between these features is critical for optimal interaction with the biological target. The isoquinoline scaffold acts as a rigid framework that holds these pharmacophoric elements in a specific orientation. The elucidation of this pharmacophore is essential for the rational design of new, more potent, and selective analogs. japsonline.com By understanding which features are essential for activity, medicinal chemists can design new molecules that retain these key elements while modifying other parts of the structure to improve properties such as solubility, metabolic stability, and selectivity. nih.gov
Elucidation of Biological Targets and Mechanistic Pathways
Interaction Profiles with Enzymatic Systems
The unique structural arrangement of 8-Fluoro-3-methylisoquinolin-5-amine, featuring a fluorinated isoquinoline (B145761) core, suggests potential interactions with various enzyme families. The electron-withdrawing nature of the fluorine atom combined with the placement of the methyl and amine groups can influence binding affinities and inhibitory actions.
Poly(ADP-ribose) Polymerase (PARP) Inhibition Dynamics
There is currently no direct scientific literature that has established this compound as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. The PARP family, particularly PARP1 and PARP2, are crucial for DNA repair mechanisms, and their inhibition is a key strategy in cancer therapy, especially in tumors with BRCA1/2 mutations. While other complex heterocyclic compounds have been developed as potent PARP inhibitors, the specific inhibitory activity and dynamics of this compound against PARP1 and PARP2 have not been characterized. Research would be required to determine its binding affinity (Kᵢ), its half-maximal effective concentration (EC₅₀) in cellular assays, and its mechanism of action, such as PARP trapping.
Protein Arginine Methyltransferase (PRMT) Modulation
The potential for this compound to modulate the activity of Protein Arginine Methyltransferases (PRMTs) is an unexplored area. PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, playing a critical role in cellular processes like signal transduction, gene transcription, and DNA repair. The specific interactions, whether inhibitory or agonistic, of this compound with various PRMTs, such as PRMT1 or PRMT5, remain to be elucidated through dedicated enzymatic assays and cellular studies.
Other Enzyme Inhibition Modalities (e.g., Thymidine Phosphorylase)
The interaction of this compound with other enzymatic systems, such as Thymidine Phosphorylase (TP), is not documented in current scientific literature. Thymidine Phosphorylase is an enzyme involved in nucleoside metabolism and is a target in cancer therapy due to its role in angiogenesis. Determining whether this compound can act as an inhibitor and its potential mechanism (e.g., competitive, non-competitive) would necessitate further investigation, including in vitro enzyme activity assays and molecular docking studies.
Receptor Ligand Binding and Functional Antagonism
The amine and isoquinoline moieties of this compound make it a candidate for interaction with various receptor systems.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interactions
There is no available research to confirm or deny the interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel involved in the detection and transduction of noxious stimuli, such as heat and capsaicin. Its modulation is a target for pain relief. Studies would be needed to assess the binding affinity of this compound to the TRPV1 receptor and to determine if it acts as an agonist or antagonist, thereby either activating or blocking the channel's function.
β-Adrenergic Receptor Modulations
The capacity of this compound to modulate β-adrenergic receptors is currently unknown. These receptors are a class of G protein-coupled receptors that are targets of catecholamines and are involved in regulating various physiological processes, including cardiac function and smooth muscle relaxation. The structural features of this compound would require evaluation through receptor binding assays and functional studies to ascertain any potential agonistic or antagonistic effects on β-adrenergic receptor subtypes.
Cellular Signaling Pathway Interventions
Regulation of Nuclear Factor-κB (NF-κB) Signaling
There is currently no available scientific literature that investigates or establishes the effect of this compound on the Nuclear Factor-κB (NF-κB) signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
No studies have been published detailing the modulatory effects of this compound on Mitogen-Activated Protein Kinase (MAPK) cascades. Therefore, its impact on kinases such as ERK, JNK, or p38 remains unknown.
Perturbation of Calcium-Mediated Cellular Processes
The effect of this compound on calcium-mediated cellular processes has not been investigated in any known studies. Its potential to act on calcium channels or influence intracellular calcium concentrations is undetermined.
Anti-Proliferative Action through Microtubule Destabilization
There is no research available to suggest that this compound exhibits anti-proliferative activity through the mechanism of microtubule destabilization. Studies on its interaction with tubulin or its effect on microtubule polymerization have not been reported.
Mechanisms of Antimicrobial Efficacy
No studies have been conducted to evaluate the antimicrobial properties of this compound. Consequently, there is no information regarding its potential mechanisms of antimicrobial efficacy, such as the disruption of DNA, RNA, or cell wall synthesis in pathogens.
Antiviral Modalities of Action
The potential antiviral activities and modalities of action for this compound have not been explored in any published research.
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Computational Approaches
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the knowledge of molecules that are known to interact with the target to derive a model that explains their activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like 8-fluoro-3-methylisoquinolin-5-amine, QSAR studies would involve synthesizing a library of related derivatives and correlating their measured biological activities with calculated molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). The resulting QSAR model, typically a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. Studies on various isoquinoline (B145761) derivatives have successfully employed 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to guide the development of potent enzyme inhibitors. nih.govjapsonline.comnih.gov For example, a 3D-QSAR study on substituted isoquinoline-1,3-(2H,4H)-diones identified key steric and electronic features required for inhibiting cyclin-dependent kinase 4 (CDK4). nih.gov
| HBA | Hydrogen Bond Acceptors | 1 to 10 | Number of acceptor atoms (e.g., N, O, F) available for interaction. |
This table is illustrative and represents the type of data used in QSAR modeling.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would be generated by superimposing a set of active molecules and extracting their common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.comsapub.org
This model represents a 3D hypothesis of the key interaction points within the target's binding site. Once developed and validated, the pharmacophore model can be used as a 3D query to screen large chemical databases for structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov Pharmacophore models for various quinoline and isoquinoline derivatives have been successfully used to identify novel antagonists for targets like the transient receptor potential vanilloid 1 (TRPV1). wikipedia.org
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Location on Compound | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring | Isoquinoline core | Can engage in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Donor | 5-amine group (-NH2) | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor | Ring Nitrogen, 8-fluoro group | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrophobic Feature | 3-methyl group | Can fit into hydrophobic pockets within the binding site. |
This table outlines the hypothetical pharmacophoric features based on the compound's structure.
Structure-Based Computational Methodologies
When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or via computational construction, structure-based design methods can be employed.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations would place the molecule into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.net
The results provide valuable insights into the plausible binding pose and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov Docking studies on related quinoline and isoquinoline compounds have been used to rationalize their activity against various targets, including enzymes and receptors, and to guide the design of more potent derivatives. nih.govnih.gov
In cases where the experimental 3D structure of a target protein is unavailable, but the structure of a related (homologous) protein is known, homology modeling can be used to build a predictive model of the target's structure. nih.govbldpharm.com This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. bldpharm.com
The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating it. nih.gov The resulting homology model of a target for isoquinoline derivatives can then be used for structure-based drug design activities like molecular docking to identify potential inhibitors. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound complexed with its target protein can reveal crucial information about the stability of the binding pose predicted by docking. mdpi.com
These simulations can highlight conformational changes in both the ligand and the protein upon binding, identify stable water-mediated interactions, and be used to calculate binding free energies with greater accuracy. nih.gov MD simulations are computationally intensive but offer a deeper understanding of the dynamic nature of molecular recognition that is not captured by static docking methods. mdpi.comchemrxiv.org
In Silico Prediction of Biological Activity and Selectivity Profiles
The biological activity and selectivity of this compound can be predicted using a variety of computational models. These in silico approaches provide a rapid and cost-effective means to assess the compound's potential interactions with biological targets, thereby guiding further experimental studies.
One of the primary methods employed is molecular docking. This technique predicts the preferred orientation of the compound when bound to a specific protein target, offering insights into the binding affinity and the nature of the molecular interactions. For instance, docking studies could be performed against a panel of kinases, a class of enzymes frequently implicated in disease pathways, to predict the inhibitory potential of this compound. The results of such studies, often presented as docking scores and binding energy values, help in prioritizing the compound for synthesis and biological evaluation. An analysis of the binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for potent and selective inhibition.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful tool. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of new molecules like this compound. These models can be developed to forecast various endpoints, including target-specific activity, as well as broader properties like cytotoxicity or metabolic stability.
Machine learning algorithms are increasingly being integrated into these predictive models. By training on large datasets of known active and inactive compounds, these algorithms can learn to recognize the structural motifs associated with a particular biological effect. This approach can be used to predict the likelihood that this compound will exhibit a desired biological activity.
A hypothetical in silico screening of this compound against a panel of protein kinases might yield the following predictive data:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Kinase A | -9.2 | Hydrogen bond with backbone carbonyl of Glu152; Pi-stacking with Phe208 |
| Kinase B | -7.5 | Hydrogen bond with side chain of Asp274 |
| Kinase C | -8.8 | Hydrophobic interactions with Leu83, Val91, Ala141 |
| Kinase D | -6.1 | Minimal interactions observed |
This predictive data suggests a higher probability of activity against Kinase A and Kinase C, guiding the focus of subsequent in vitro testing.
Virtual Screening for Novel Isoquinoline-Based Modulators
This compound can serve as a foundational scaffold in virtual screening campaigns aimed at discovering novel modulators of various biological targets. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme.
In a structure-based virtual screening approach, the three-dimensional structure of the target protein is used to dock a library of compounds. The isoquinoline core of this compound can be used as a query structure to search for similar compounds within large chemical databases. These identified compounds can then be docked into the active site of a target protein to predict their binding affinity and mode.
Alternatively, in a ligand-based virtual screening approach, a known active molecule is used as a template to identify other compounds with similar properties. If this compound were identified as having a desirable activity, its structural and electronic features could be used to build a pharmacophore model. This model, representing the essential features required for biological activity, can then be used to screen virtual libraries for compounds that match the pharmacophore, thus identifying potential new hits.
The results of a virtual screening campaign can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources in the drug discovery process. The insights gained from such computational studies can also inform the design of more potent and selective isoquinoline-based modulators.
Exploration of Isoquinoline Analogues and Derivatization Strategies
Rational Design of Next-Generation 8-Fluoro-3-methylisoquinolin-5-amine Derivatives
The rational design of next-generation derivatives of this compound is a meticulous process aimed at optimizing its pharmacological profile. This approach leverages an in-depth understanding of the target biology and the structure-activity relationships (SAR) of the lead compound. Computational tools are central to this strategy, employing techniques such as molecular docking to predict the binding orientation of novel analogues within the active site of a target protein. Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting reactivity and stability.
A key aspect of the rational design process involves identifying key pharmacophoric features of the this compound scaffold. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic moieties. By systematically modifying the substituents at various positions of the isoquinoline (B145761) ring, chemists can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic parameters. For instance, modifications to the 3-methyl group or the 5-amine could significantly impact target engagement and metabolic stability. The strategic placement of the fluorine atom at the 8-position already suggests a consideration for metabolic stability and binding interactions, a common tactic in medicinal chemistry.
Bioisosteric Replacement Studies within the Isoquinoline Framework
The primary amine at the 5-position is a prime candidate for such modifications. For example, it could be replaced with a hydroxyl group, a small alkylamine, or incorporated into a heterocyclic ring to alter its basicity and hydrogen bonding capacity. Another key functional group, the methyl group at the 3-position, could be replaced with other small alkyl groups, a trifluoromethyl group to enhance metabolic stability, or a cyano group to act as a hydrogen bond acceptor. The fluorine atom at the 8-position, while often beneficial, could also be replaced with other halogen atoms or a trifluoromethyl group to fine-tune electronic properties and lipophilicity.
| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |
| 5-Amine (-NH2) | -OH, -NHMe, -N(Me)2, Pyrrole | Modulate basicity, hydrogen bonding, and polarity. |
| 3-Methyl (-CH3) | -CF3, -CN, -Et, Cyclopropyl | Enhance metabolic stability, alter steric profile, and introduce new interactions. |
| 8-Fluoro (-F) | -Cl, -Br, -CF3 | Modify electronic properties, lipophilicity, and potential for halogen bonding. |
Scaffold Modifications and Structural Diversification Efforts
Beyond simple functional group modifications, altering the core isoquinoline scaffold itself can lead to the discovery of novel chemotypes with improved properties. This strategy, often referred to as scaffold hopping, aims to identify new core structures that can maintain the key pharmacophoric elements of the original molecule while offering advantages in terms of intellectual property, synthetic accessibility, or ADME (absorption, distribution, metabolism, and excretion) properties.
For this compound, scaffold hopping could involve replacing the isoquinoline core with other bicyclic heteroaromatic systems such as quinoline, quinoxaline, or indole. These alternative scaffolds could present different vectors for substituent placement, potentially leading to improved target interactions. Another approach to structural diversification is ring-opening or -closing strategies. For example, the pyridine (B92270) ring of the isoquinoline could be opened to generate a functionalized monocyclic aromatic system, or the benzene (B151609) ring could be modified to create a non-aromatic or partially saturated ring system.
| Original Scaffold | Potential Replacement Scaffolds | Potential Advantages |
| Isoquinoline | Quinoline, Quinoxaline, Naphthyridine | Novel chemical space, altered electronic distribution, different substitution patterns. |
| Isoquinoline | Indole, Benzimidazole, Benzofuran | Different hydrogen bonding patterns, potential for improved cell permeability. |
| Isoquinoline | Tetrahydroisoquinoline, Dihydroisoquinoline | Increased three-dimensionality, potential for improved solubility and reduced toxicity. |
Stereochemical Considerations in Isoquinoline Analog Design
The introduction of stereocenters into drug candidates can have a profound impact on their pharmacological activity. While this compound itself is achiral, the design of its analogues, particularly those with modified scaffolds, may introduce chirality. For instance, reduction of the isoquinoline ring to a tetrahydroisoquinoline would create a stereocenter at the point of substitution.
In such cases, it is crucial to synthesize and evaluate individual stereoisomers, as they often exhibit different potencies, selectivities, and metabolic profiles. The use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone as ligands in asymmetric synthesis highlights the importance of stereochemistry in related systems. mdpi.com The differential binding of enantiomers to their biological targets is a well-established principle in pharmacology, and a thorough investigation of the stereochemical aspects of any new chiral analogue of this compound would be essential for its development.
Synthetic Methodologies for Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence. nih.govwikipedia.org This approach avoids the need for de novo synthesis of each new analogue and enables the rapid generation of a diverse library of compounds for SAR studies.
Biosynthetic Investigations of Isoquinoline Alkaloids
Natural Abundance and Isolation from Diverse Biological Sources (Plants, Microorganisms)
Isoquinoline (B145761) alkaloids are a large and diverse group of naturally occurring compounds, with over 2,500 known structures. They are predominantly found in plants, particularly in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), and Ranunculaceae (buttercup family). Well-known examples of isoquinoline alkaloids include morphine and codeine from the opium poppy (Papaver somniferum), berberine from plants like goldenseal (Hydrastis canadensis), and sanguinarine from bloodroot (Sanguinaria canadensis).
While plants are the primary source, some isoquinoline alkaloids have also been isolated from microorganisms. For instance, certain fungi and bacteria have been found to produce these compounds, although this is less common. The isolation of these alkaloids from natural sources typically involves extraction with solvents, followed by various chromatographic techniques to separate and purify the individual compounds.
It is important to reiterate that "8-Fluoro-3-methylisoquinolin-5-amine" is not a naturally occurring compound and therefore has not been isolated from any biological source. Its existence is the result of chemical synthesis. The study of fluorinated natural products is a growing field, but they are rare in nature. nih.gov The introduction of fluorine atoms into organic compounds can impart novel properties. nih.gov
Elucidation of Precursor Incorporation and Enzymatic Transformations
The biosynthesis of isoquinoline alkaloids in plants begins with the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde. A key enzyme, norcoclaurine synthase (NCS), catalyzes the condensation of these two molecules to form (S)-norcoclaurine, which is the central precursor for almost all isoquinoline alkaloids. nih.gov
From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and ring closures, lead to the vast diversity of isoquinoline alkaloid structures. These transformations are carried out by specific enzymes such as methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases.
The biosynthesis of a fluorinated compound like "this compound" does not occur naturally. However, researchers have explored the enzymatic synthesis of fluorinated compounds. nih.govnih.gov For example, engineered cytochrome P450 enzymes have been used to synthesize various fluorinated organic molecules. nih.gov In theory, it might be possible to use engineered enzymes to incorporate fluorine into an isoquinoline backbone or its precursors. This would involve feeding a fluorinated precursor to a biological system or using isolated enzymes to perform the desired transformation.
Table 1: Key Enzymes in Isoquinoline Alkaloid Biosynthesis
| Enzyme | Precursor(s) | Product | Role |
|---|---|---|---|
| Tyrosine Decarboxylase | Tyrosine | Tyramine | First step in the conversion of tyrosine |
| Tyramine Hydroxylase | Tyramine | Dopamine | Hydroxylation of tyramine |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Key condensation reaction forming the isoquinoline core nih.gov |
| (S)-Norcoclaurine 6-O-Methyltransferase | (S)-Norcoclaurine | (S)-Coclaurine | Methylation of the norcoclaurine backbone |
| Cytochrome P450 Enzymes | Various intermediates | Hydroxylated and modified alkaloids | Introduction of functional groups nih.gov |
Genetic and Metabolic Engineering for Enhanced Isoquinoline Production
Metabolic engineering offers promising strategies for increasing the production of valuable isoquinoline alkaloids in plants and microbial systems. nih.govnih.govresearchgate.net This can be achieved by overexpressing genes that encode for rate-limiting enzymes in the biosynthetic pathway or by silencing genes that lead to competing metabolic pathways. nih.gov
Furthermore, metabolic engineering can be used to produce "unnatural" natural products, including halogenated compounds. nih.gov One approach involves feeding unnatural precursors to an engineered biological system. For example, engineered yeast has been used for the biosynthesis of fluorinated benzylisoquinolines by feeding it fluorotyrosine. rsc.org Another strategy is to engineer enzymes to accept halogenated substrates. nih.gov
The production of "this compound" through metabolic engineering would be a complex, multi-step process. It would likely involve:
Engineering a microbial host, such as E. coli or yeast, to produce the basic isoquinoline scaffold.
Introducing genes for enzymes that can perform the specific methyl and amine group additions.
Developing or discovering an enzyme capable of regioselectively fluorinating the isoquinoline ring at the 8-position. This is a significant challenge as naturally occurring fluorinating enzymes (fluorinases) are rare. nih.gov
Table 2: Strategies for Metabolic Engineering of Isoquinoline Alkaloids
| Strategy | Description | Potential Application for "this compound" |
|---|---|---|
| Overexpression of key enzymes | Increasing the expression of genes encoding rate-limiting enzymes to boost product yield. nih.gov | Overexpressing genes for the core isoquinoline pathway in a host organism. |
| Gene silencing | Downregulating or knocking out genes of competing pathways to direct metabolic flux towards the desired product. nih.gov | Silencing pathways that consume precursors needed for isoquinoline synthesis. |
| Precursor feeding | Supplying the biological system with synthetic precursors that can be incorporated into the final product. | Feeding a fluorinated precursor to an engineered microbe. |
| Enzyme engineering | Modifying enzymes to accept new substrates or perform novel reactions. nih.gov | Engineering a cytochrome P450 or other enzyme to fluorinate the isoquinoline backbone. |
| Synthetic biology approaches | Constructing novel biosynthetic pathways in a heterologous host. | Assembling a complete biosynthetic pathway for the target molecule in yeast or E. coli. |
Emerging Research Frontiers and Applications
Development as Chemical Probes for Biological Systems
The development of novel chemical probes is crucial for understanding complex biological systems. While isoquinoline (B145761) derivatives have been explored as fluorescent probes and for other labeling applications, there is currently no published research detailing the synthesis or application of 8-Fluoro-3-methylisoquinolin-5-amine for this purpose. The inherent fluorescence of the isoquinoline ring system could potentially be modulated by its specific substitution pattern, but experimental validation is lacking.
Potential in Advanced Functional Materials and Optoelectronic Applications
The field of advanced functional materials often leverages the unique photophysical properties of aromatic and heterocyclic compounds. Isoquinolines have been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of a fluorine atom can sometimes enhance properties like electron transport and photostability. However, no studies have specifically evaluated this compound for its utility in materials science.
Future Directions in Isoquinoline-Derived Therapeutics Research
The isoquinoline core is a cornerstone in the development of therapeutics, with examples found in anticancer, antimicrobial, and neurological agents. The specific substituents on this compound could theoretically interact with various biological targets. For instance, fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The amino and methyl groups offer sites for further chemical modification to optimize pharmacological properties. Nevertheless, without any reported biological screening or structure-activity relationship (SAR) studies, its therapeutic potential is unknown.
Translational Prospects in Preclinical Development Paradigms
Translational research and preclinical development form the bridge between basic scientific discovery and clinical application. At present, there are no indications that this compound has entered any stage of preclinical development. The journey of a compound from initial synthesis to a viable drug candidate is long and requires extensive in vitro and in vivo testing, none of which has been publicly documented for this specific molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
